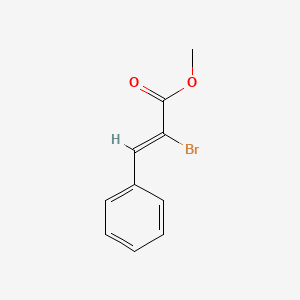
Cinnamic acid, alpha-bromo-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cinnamic acid, alpha-bromo-, methyl ester is an organic compound derived from cinnamic acid. It is characterized by the presence of a bromine atom at the alpha position and a methyl ester functional group. This compound is known for its applications in organic synthesis and its potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cinnamic acid, alpha-bromo-, methyl ester can be synthesized through the bromination of cinnamic acid followed by esterification. The bromination is typically carried out using bromine in the presence of a catalyst such as phosphorus tribromide. The esterification process involves the reaction of the brominated cinnamic acid with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient bromination and esterification. The reaction conditions are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Cinnamic acid, alpha-bromo-, methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form cinnamic acid derivatives.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or amines are used under basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Major Products
Substitution: Products include hydroxylated or aminated cinnamic acid derivatives.
Reduction: Reduced products include cinnamic alcohols.
Oxidation: Oxidized products include carboxylic acids and aldehydes.
Aplicaciones Científicas De Investigación
Cinnamic acid, alpha-bromo-, methyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of cinnamic acid, alpha-bromo-, methyl ester involves its interaction with cellular components. The bromine atom and the ester functional group play crucial roles in its biological activity. The compound can interact with enzymes and proteins, leading to the inhibition of specific biochemical pathways. It may also induce oxidative stress in cells, contributing to its antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Cinnamic acid: The parent compound, lacking the bromine atom and ester group.
Cinnamic acid, methyl ester: Similar but without the bromine atom.
Alpha-bromo-cinnamic acid: Similar but without the ester group.
Uniqueness
Cinnamic acid, alpha-bromo-, methyl ester is unique due to the presence of both the bromine atom and the methyl ester group. This combination enhances its reactivity and potential biological activities compared to its analogs.
Propiedades
Número CAS |
21788-36-3 |
|---|---|
Fórmula molecular |
C10H9BrO2 |
Peso molecular |
241.08 g/mol |
Nombre IUPAC |
methyl (Z)-2-bromo-3-phenylprop-2-enoate |
InChI |
InChI=1S/C10H9BrO2/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-7H,1H3/b9-7- |
Clave InChI |
UDGLSFZOLJZPTH-CLFYSBASSA-N |
SMILES isomérico |
COC(=O)/C(=C/C1=CC=CC=C1)/Br |
SMILES canónico |
COC(=O)C(=CC1=CC=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


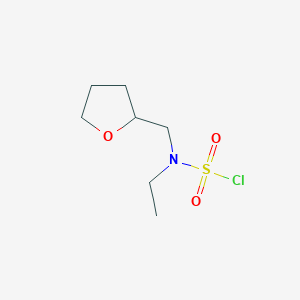
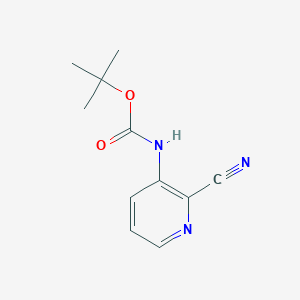
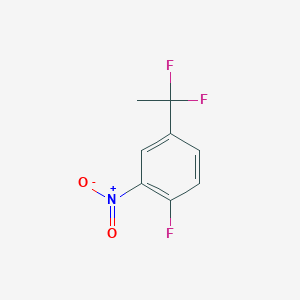
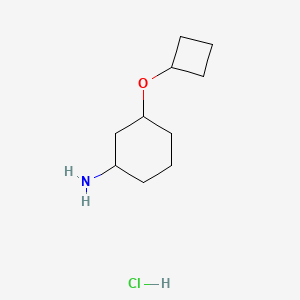
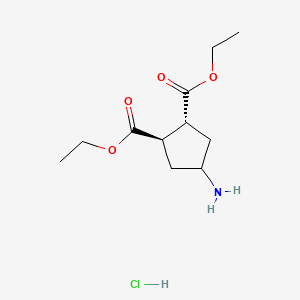
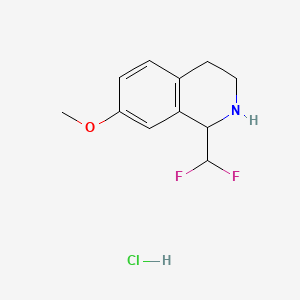
![(2R)-2-[(Tert-butoxy)carbonylamino]-2-[4-(methylethyl)phenyl]acetic acid](/img/structure/B13495715.png)
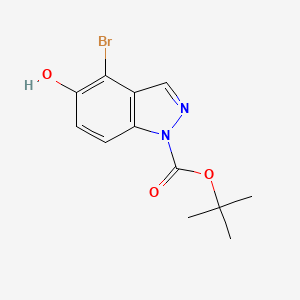
![2-{[5-(2,3-dimethyl-1H-indol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B13495725.png)
![hexahydro-2H-1lambda6-cyclopenta[b]thiophene-1,1,3-trione](/img/structure/B13495734.png)
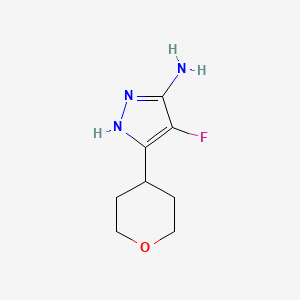
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(methylamino)propylamino]isoindoline-1,3-dione](/img/structure/B13495748.png)

![Ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13495766.png)
